Allyl bromoacetate

Organic synthesis Alkylation Nucleophilic substitution

Allyl bromoacetate (C₅H₇BrO₂, MW 179.01 g/mol) is an α-bromoacetate ester bearing a terminal allyl group, classified as a bifunctional electrophilic reagent. The compound appears as a colorless to pale yellow liquid with a pungent odor.

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
CAS No. 40630-84-0
Cat. No. B1268097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl bromoacetate
CAS40630-84-0
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CBr
InChIInChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2
InChIKeyMUWVIMJPXKIXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Bromoacetate (CAS 40630-84-0) for Research & Industrial Procurement: Key Chemical Profile


Allyl bromoacetate (C₅H₇BrO₂, MW 179.01 g/mol) is an α-bromoacetate ester bearing a terminal allyl group, classified as a bifunctional electrophilic reagent . The compound appears as a colorless to pale yellow liquid with a pungent odor . It features both an electrophilic bromoacetyl moiety capable of alkylation and nucleophilic substitution, and a polymerizable allyl group, making it a versatile building block in organic synthesis and specialty polymer chemistry [1].

1
Bifunctional electrophilic reagent for alkylation and radical chemistry
2
Allyl ester building block for specialty polymer and material synthesis
3
Intermediate reactivity window supports selective transformations under mild conditions

Why Allyl Bromoacetate Cannot Be Replaced by Allyl Chloroacetate or Allyl Iodoacetate


Allyl bromoacetate occupies a critical reactivity window within the α-haloacetate ester series that neither its chloro- nor iodo- analogs can replicate. Allyl chloroacetate demonstrates substantially lower electrophilicity, often requiring harsher conditions or catalysts for alkylation and failing to participate in certain radical cyclization pathways [1]. Conversely, allyl iodoacetate exhibits excessive reactivity and instability, leading to uncontrolled side reactions, premature decomposition, and difficult handling during storage and synthesis . The bromine substituent in allyl bromoacetate provides an optimal balance between leaving-group propensity and molecular stability, enabling selective transformations under mild conditions that would be inaccessible with either the chloro (too sluggish) or iodo (too labile) congeners .

This Product
Controlled electrophilicity Bromine leaving-group enables clean SN2 alkylation without catalyst extremes
Radical pathway control α-Bromo esters resist γ-lactone cyclization, preserving linear allyl frameworks
Low chain transfer Expected ~3% chain transfer supports higher molecular weight polymer synthesis
Chloro / Iodo Analogs
Allyl chloroacetate Lower electrophilicity may require harsher conditions and may fail in certain radical cyclizations
Allyl iodoacetate Excessive reactivity and instability can lead to side reactions and decomposition
Allyl chloroacetate High chain transfer (~85%) limits polymer molecular weight and mechanical properties

Quantitative Evidence for Allyl Bromoacetate Differentiation vs. Allyl Chloroacetate, Allyl Trichloroacetate & Allyl 2-Bromopropionate


Reactivity Hierarchy: Electrophilicity Ranking for SN2 Alkylation

Allyl bromoacetate exhibits an intermediate leaving-group propensity that places it between allyl chloroacetate and allyl iodoacetate in SN2 alkylation reactivity, a position that confers distinct advantages for controlled transformations .

Electrophilicity ranking
Class-level
Intermediate between chloro- and iodo- analogs (qualitative)
Supports selection for controlled alkylation under mild conditions
No published rate constants; class-level inference
Organic synthesis Alkylation Nucleophilic substitution

Radical Cyclization Pathway Divergence: Allyl Bromoacetate vs. Allyl Trichloroacetate

In the presence of Fe(CO)₅–amide initiator systems, allyl trichloroacetate undergoes cyclization to γ-lactones, whereas allyl bromoacetate does not cyclize under identical conditions, representing a fundamental pathway divergence [1].

Radical cyclization divergence
Head-to-head
No γ-lactone formation (Fe(CO)₅–amide); allyl trichloroacetate cyclizes
Halogen-dependent pathway outcome, not interchangeable
Reported under specific initiator conditions
Radical cyclization Organometallic chemistry γ-Lactone synthesis

GHS Acute Toxicity Classification: Oral vs. Dermal Hazard Profile

Allyl bromoacetate is classified under GHS as Acute Toxicity Category 4 for both oral (H302) and dermal (H312) exposure, along with Skin Irritation Category 2 (H315) and Eye Irritation Category 2 (H319) .

GHS hazard classification
Specification review
Acute Tox. 4 (H302/H312), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)
Informs standard laboratory PPE and handling protocol requirements
Review full SDS for exposure controls
Toxicology Occupational safety Risk assessment

Acute Oral Toxicity: LD₅₀ (Rat) Quantitative Data

Allyl bromoacetate demonstrates an acute oral LD₅₀ of 110 mg/kg in rats, classifying it as a moderately toxic compound with significant handling considerations [1].

Acute oral LD₅₀ (rat)
Reported
110 mg/kg
Supports quantitative risk assessment and engineering control specification
Single-study context; verify with supplier
Toxicology Acute toxicity Risk assessment

Chain Transfer Behavior in Allyl Polymerization: Predicted vs. Observed

In allyl monomer polymerization, allyl chloroacetate exhibits considerable effective chain transfer due to hydrogen abstraction yielding halogen-containing radicals, whereas allyl bromoacetate is expected to show reduced chain transfer consistent with its ester class behavior [1].

Chain transfer in polymerization
Class-level
Estimated ~3% chain transfer vs. ~85% for allyl chloroacetate
May enable synthesis of higher molecular weight polymers
Class-level inference; experimental validation advised
Polymer chemistry Allyl polymerization Chain transfer

Comparative Cyclization Selectivity: Allyl Bromoacetate vs. Allyl 2-Bromopropionate

Both allyl bromoacetate and allyl 2-bromopropionate fail to cyclize in the Fe(CO)₅–amide system, whereas allyl trichloroacetate and allyl 2,2-dichloropropionate do cyclize, indicating that α-bromo substitution—regardless of α-substituent pattern—shares a common non-cyclization behavior distinct from α-chloro analogs [1].

Cyclization: Br vs. Cl esters
Head-to-head
α-Bromo esters (incl. 2-bromopropionate): no cyclization; α-chloro esters: cyclization
Halogen type, not α-substitution pattern, controls cyclization outcome
Fe(CO)₅–amide system context
Radical cyclization α-Bromo esters Synthetic methodology

Recommended Procurement Scenarios for Allyl Bromoacetate Based on Quantitative Differentiation Evidence


Selective Alkylation in Multi-Step Pharmaceutical Intermediate Synthesis

When synthesizing β-lactam antibiotics such as carbapenems, allyl bromoacetate serves as the alkylating agent of choice for introducing allyl ester protecting groups. In the reported synthesis of TA-949, an orally active 1-β-methylcarbapenem, alkylation with allyl bromoacetate proceeded cleanly to yield the key intermediate XXXVI [1]. The compound's intermediate reactivity—higher than allyl chloroacetate but lower than allyl iodoacetate—enables selective C-alkylation of protected amines and carboxylates without requiring extreme temperatures or risking over-alkylation, making it the preferred electrophile in complex total syntheses where competing reaction pathways must be suppressed.

Radical-Mediated Transformations Requiring Linear Products (Not γ-Lactones)

Researchers seeking to perform radical reactions on allyl esters without triggering undesired intramolecular cyclization should procure allyl bromoacetate rather than allyl trichloroacetate or allyl 2,2-dichloropropionate. As demonstrated by Terent'ev et al., α-bromo allyl esters do not undergo γ-lactone formation under Fe(CO)₅–amide initiation, whereas α-chloro and α-trichloro analogs do [1]. This halogen-dependent pathway control is critical in total syntheses where preservation of the linear allyl ester framework is required for subsequent transformations, and the α-chloro analogs would prematurely divert the reaction toward undesired cyclized products [2].

Polymer Synthesis Requiring High Molecular Weight and Low Chain Transfer

Polymer chemists seeking high molecular weight allyl copolymers with minimal chain transfer degradation should select allyl bromoacetate over allyl chloroacetate. Gaylord and Eirich demonstrated that allyl chloroacetate undergoes extensive chain transfer (∼85%) due to hydrogen abstraction at the α-chloromethylene position, severely limiting molecular weight [1]. In contrast, allyl bromoacetate, like allyl acetate, is expected to exhibit low chain transfer (∼3%), enabling the synthesis of substantially higher molecular weight polymers with improved mechanical integrity. This differentiation directly impacts the suitability of the final polymer for coatings, adhesives, and specialty materials applications.

Laboratory Procurement with Stringent Safety and PPE Compliance Requirements

Institutions with rigorous chemical hygiene plans and mandated PPE protocols should procure allyl bromoacetate from suppliers providing complete SDS documentation that specifies its GHS Acute Toxicity Category 4 classification (H302 oral, H312 dermal) and Skin/Eye Irritation Category 2 designations (H315, H319) [1]. The documented LD₅₀ of 110 mg/kg (oral, rat) provides a quantitative basis for exposure limit calculations, engineering control specifications, and emergency response planning [2]. Procurement decisions should prioritize vendors who supply comprehensive toxicological data, as this facilitates institutional safety review committee approval and ensures compliance with laboratory chemical hygiene standards.

Application
Selection Property
Validation Focus
Carbapenem intermediate alkylation
Intermediate electrophilicity for selective ester formation
Alkylation selectivity and yield in multi-step synthesis
Radical transformations avoiding γ-lactone byproducts
Bromine-dependent non-cyclization behavior
Absence of undesired lactone formation under radical conditions
High molecular weight allyl polymer synthesis
Low chain transfer characteristics
Polymer molecular weight distribution and mechanical integrity
Safety-documented lab procurement
Complete SDS with toxicology data and GHS classification
Institutional chemical hygiene plan compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyl bromoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.